美索催产素

描述

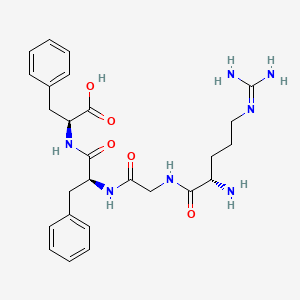

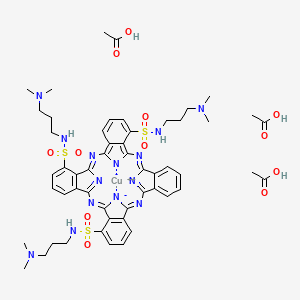

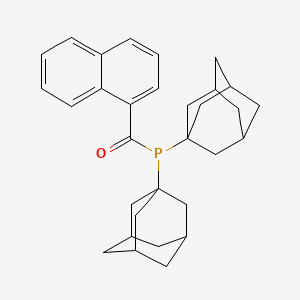

Mesotocin is a nonapeptide neurohypophysial hormone mainly synthesized in specific neuronal groups within the hypothalamus and released from the posterior pituitary gland in amphibian, reptilian, and avian species . It is a homolog of oxytocin (OT) in mammals . The molecular formula of Mesotocin is C43H66N12O12S2 .

Synthesis Analysis

Mesotocin is a derivative of the amino acid tryptophan . It is primarily secreted by the pineal gland, but it can also be synthesized in other organs and cells, such as the bone marrow, brain, lens, skin, retina, and lymphocytes .

Molecular Structure Analysis

The molecular weight of Mesotocin is 1007.2 g/mol . Its IUPAC name is (2 S )-1- [ (4 R ,7 S ,10 S ,13 S ,16 S ,19 R )-19-amino-7- (2-amino-2-oxoethyl)-10- (3-amino-3-oxopropyl)-13- [ (2 S )-butan-2-yl]-16- [ (4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]- N - [ (2 S ,3 S )-1- [ (2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide .

科学研究应用

两栖动物的肾脏和血管反应

美索催产素 (MT) 已被研究其在两栖动物中的肾脏和血管反应,特别是在牛蛙中。研究发现,MT 在低剂量时充当利尿剂,反应与剂量有关。有趣的是,在高剂量时,利尿反应会降低,有时会导致抗利尿。该研究还指出,MT 可以扩张传入性肾小球血管,表明其作为生理上重要的利尿剂的潜力 (Pang & Sawyer, 1978).

在鸟类中的测量

在鸟类,特别是大嘴乌鸦中,已使用非侵入性方法测量 MT。这项研究旨在将外周 MT 水平与鸟类的社会行为联系起来。该研究成功地升高了静脉内注射 MT 后的尿液 MT 水平,验证了未来鸟类行为药理学研究的方法 (Seguchi, Mogi, & Izawa, 2022).

Turdus 画眉鸟中的美索催产素受体

一项针对东亚 Turdus 画眉鸟的研究确定了美索催产素受体 (MTR) C 末端结构域中 18 个氨基酸重复序列。这一发现提供了对欧亚 Turdus 分类群内系统发育假设和多样化的见解,突出了美索催产素在鸟类生物学中的重要性 (Abe, Nishiumi, & Inoue‐Murayama, 2013).

对有袋动物催产素受体的效应

在有袋动物中,已发现美索催产素能在分娩过程中刺激子宫收缩。一项针对塔玛袋鼠的研究表明,肌层中的美索催产素受体对于调节子宫功能至关重要,区分了全身性和胎盘因素 (Siebel, Gehring, & Parry, 2002).

蛇类的神经分泌系统

美索催产素在蛇类神经分泌系统中的作用是使用免疫细胞化学和凝集素组织化学进行研究的。在 Natrix maura 蛇中的研究发现美索催产素存在于特定神经元中,有助于了解其在爬行动物生理学中的功能 (Andrades, Pérez, & Fernández‐Llebrez, 1994).

在两栖动物中的克隆和表征

涉及从蟾蜍 Bufo marinus 的膀胱克隆和表征美索催产素受体功能的研究扩展了对美索催产素在调节水和盐转运中作用的理解。这项研究对于揭示美索催产素及其受体在两栖动物中的多种功能具有重要意义 (Akhundova, Getmanova, Gorbulev, Carnazzi, Eggena, & Fahrenholz, 1996).

蜥蜴脑中的美索催产素

一项针对蜥蜴 Gekko gecko 大脑的研究发现,美索催产素能和血管收缩素能神经元存在于特定的下丘脑核中。这项研究提供了对爬行动物物种中美索催产素的比较神经解剖学和功能的见解 (Thepen, Voorn, Stoll, Sluiter, Pool, & Lohman, 1987).

作用机制

Target of Action:

Mesotocin (MT) is an ortholog of oxytocin (OT) found in amphibians. Its primary targets include receptors in the brain, specifically the V1a receptors . These receptors are predominantly located in diencephalic nuclei containing neurons expressing steroidogenic enzymes, such as 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) and cytochrome P450 17α-hydroxylase/c17, 20-lyase (P450 C17) .

Mode of Action:

Mesotocin interacts with its target receptors, leading to the activation of downstream signaling pathways. Specifically, it stimulates the biosynthesis of neurosteroids . These neurosteroids play a crucial role in regulating various behavioral and metabolic activities, including response to novelty, stress, learning, sexual behavior, and more .

Biochemical Pathways:

The affected pathways involve the conversion of cholesterol into neurosteroids. Mesotocin induces the formation of neurosteroids such as progesterone , 17-hydroxypregnenolone , 17-hydroxyprogesterone , and dehydroepiandrosterone . These molecules have diverse effects on brain function and behavior .

Result of Action:

Mesotocin’s action results in altered behavior, affecting social interactions, sexual behaviors, and stress responses. Neurosteroids modulate these processes, contributing to the compound’s effects .

Action Environment:

Environmental factors, such as stress levels, social context, and reproductive status, influence mesotocin’s efficacy. Additionally, stability may vary based on external conditions .

: Vasotocin and Mesotocin Stimulate the Biosynthesis of Neurosteroids in the Frog Brain

生化分析

Biochemical Properties

Mesotocin exerts biological effects by binding to G protein-coupled receptors (GPCRs) on the cell surface . It interacts with the mesotocin receptor (MTR), specifically found in Turdus thrushes . The interaction involves 18-amino acid duplications in the C-terminal domain of the MTR .

Cellular Effects

Mesotocin plays a crucial role in the control of sexual behaviors in amphibians . It also stimulates the biosynthesis of neurosteroids in the frog brain .

Molecular Mechanism

Mesotocin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The stimulatory effect of mesotocin on neurosteroid biosynthesis was mimicked by vasopressin and oxytocin, as well as by a selective V1b receptor agonist .

Temporal Effects in Laboratory Settings

It is known that the effects of mesotocin on neurosteroid biosynthesis increase in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of mesotocin vary with different dosages in animal models . High concentrations of mesotocin result in an increase in the formation of progesterone, 17-hydroxypregnenolone, 17-hydroxyprogesterone, and dehydroepiandrosterone .

Metabolic Pathways

Mesotocin is involved in the control of neurosteroid production . It interacts with the steroidogenic enzymes 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) and cytochrome P450 17α-hydroxylase/c17, 20-lyase (P450C17) .

Transport and Distribution

It is known that mesotocin receptors are present in diencephalic nuclei containing the 3β-HSD and P450C17 neuronal populations .

Subcellular Localization

It is known that mesotocin receptors are present in diencephalic nuclei containing the 3β-HSD and P450C17 neuronal populations .

属性

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N12O12S2/c1-5-21(3)34(41(65)48-18-33(47)59)54-40(64)30-8-7-15-55(30)43(67)29-20-69-68-19-25(44)36(60)50-27(16-23-9-11-24(56)12-10-23)39(63)53-35(22(4)6-2)42(66)49-26(13-14-31(45)57)37(61)51-28(17-32(46)58)38(62)52-29/h9-12,21-22,25-30,34-35,56H,5-8,13-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,65)(H,49,66)(H,50,60)(H,51,61)(H,52,62)(H,53,63)(H,54,64)/t21-,22-,25-,26-,27-,28-,29-,30-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILDPWPVKZETMP-AMUMSSSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N12O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1007.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

362-39-0 | |

| Record name | Mesotocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MESOTOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y635KQT1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,3S,5S,6S,7S,8R)-1,6,8,9,10,11,11-Heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B1516603.png)

![cis-Octahydrodipyrido[1,2-a:1',2'-d]pyrazine-6,12(2H,6aH)-dione](/img/structure/B1516636.png)

![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid methyl ester](/img/structure/B1516647.png)